4-phenyl-2-[(phenylmethyl)thio]Thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NS2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H13NS2/c1-3-7-13(8-4-1)11-18-16-17-15(12-19-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI Key |
AZMIOEUPQDHRPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Phenyl 2 Phenylmethyl Thio Thiazole Analogues
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Assembly
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods offer versatility in introducing a wide array of substituents, enabling the synthesis of diverse compound libraries for various applications.
Hantzsch Thiazole Synthesis for 4-Substituted Phenyl Thiazoles and Related Compounds
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. nih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.netclockss.org For the synthesis of 4-substituted phenyl thiazoles, a phenacyl halide (e.g., phenacyl bromide or chloride) is reacted with a suitable thioamide. clockss.orgnanobioletters.com
The reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate thioimino ester hydrohalide. Subsequent intramolecular cyclization via attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring. researchgate.net The versatility of the Hantzsch synthesis allows for the preparation of a wide range of 2,4-disubstituted thiazoles by varying the substituents on both the α-haloketone and the thioamide. For instance, the reaction of substituted phenacyl bromides with thiourea (B124793) derivatives leads to the formation of 2-amino-4-phenylthiazoles with excellent yields. nanobioletters.com Microwave-assisted Hantzsch reactions have also been developed, offering advantages such as reduced reaction times and improved yields compared to conventional heating methods. nih.gov
Table 1: Examples of Hantzsch Synthesis for 4-Phenylthiazole (B157171) Derivatives
| α-Haloketone | Thioamide/Thiourea | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenacyl bromide | Thiourea | 2-Amino-4-phenylthiazole (B127512) | Ethanol, Reflux | Excellent | nanobioletters.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol, Microwave, 90°C | 95% | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-aminothiazole | Ethanol/Water, Reflux | Good | nih.gov |
Cyclocondensation Reactions in the Formation of Thiazole Derivatives
Beyond the classic Hantzsch synthesis, various other cyclocondensation reactions serve as powerful tools for assembling the thiazole ring. These methods often involve the reaction of a three-carbon component with a nitrogen- and sulfur-containing species. For example, the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides provides a route to thiazole derivatives. nih.gov This approach highlights the utility of hypervalent iodine reagents in modern heterocyclic synthesis.
Another important cyclocondensation strategy involves the reaction of compounds containing an active methylene (B1212753) group adjacent to a carbonyl with a source of sulfur and nitrogen. These multicomponent reactions can provide rapid access to complex thiazole structures in a single step, often with high atom economy. nih.gov The choice of reactants and conditions can be tailored to achieve specific substitution patterns on the thiazole ring.
Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization Pathways for Substituted Thiazoles
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a powerful and versatile thionating agent in organic synthesis. wikipedia.orgchemicalbook.com It is widely used to convert carbonyl compounds, such as amides and ketones, into their corresponding thiocarbonyl analogues. organic-chemistry.orgenamine.netnih.gov This reactivity has been harnessed to develop synthetic routes to thiazoles.
In one such strategy, an N-acylamino ketone can be treated with Lawesson's reagent to effect a one-pot thionation and cyclization, directly affording the thiazole ring. The reaction proceeds by thionation of the amide carbonyl to a thioamide, which then undergoes intramolecular cyclization with the adjacent ketone, followed by dehydration. This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. For instance, the reaction of α-amido-β-ketoesters with Lawesson's reagent furnishes 1,3-thiazoles. organic-chemistry.org A thionation process using Lawesson's reagent on an amide, followed by Hantzsch condensation of the resulting thioamide with an α-haloketone, provides a two-step route to targeted 4-phenyl-1,3-thiazole derivatives. nih.gov
Strategies for Functionalization at the C-2 and C-4 Positions of the Thiazole Ring
The biological activity and material properties of thiazole derivatives are highly dependent on the nature and position of their substituents. Consequently, methods for the regioselective functionalization of the thiazole ring are of paramount importance. The C-2 and C-4 positions are particularly common sites for modification.
Introduction of Phenyl and Substituted Phenyl Moieties at the C-4 Position
The introduction of a phenyl or substituted phenyl group at the C-4 position of the thiazole ring is most commonly achieved through the Hantzsch synthesis, as detailed previously, by employing a correspondingly substituted phenacyl halide as the α-haloketone component. nanobioletters.comnih.gov This approach is highly convergent and allows for the direct installation of the desired aryl moiety.
For example, the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) in DMF yields 4-(4-halophenyl)-2-methylthiazoles. nih.gov Similarly, a variety of substituted 2-amino-4-phenylthiazole derivatives can be synthesized from different substituted phenacyl bromides and thiourea. nanobioletters.com This highlights the robustness of the Hantzsch reaction in accommodating a wide range of functional groups on the phenyl ring.
Table 2: Synthesis of 4-Arylthiazoles via Hantzsch Reaction
| Phenacyl Halide Derivative | Sulfur Nucleophile | Resulting 4-Arylthiazole | Reference |
|---|---|---|---|
| 2-bromo-1-(4-fluorophenyl)ethanone | Thioacetamide | 4-(4-fluorophenyl)-2-methylthiazole | nih.gov |
| 4'-Bromo-2-chloroacetophenone | Thiourea | 2-Amino-4-(4-bromophenyl)thiazole | nanobioletters.com |
| 4'-Methoxy-2-chloroacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | nanobioletters.com |
Methodologies for Incorporating Thioether Linkages, Specifically Benzylthio (Phenylmethylthio) Groups, at the C-2 Position
The introduction of a thioether, and specifically a benzylthio group, at the C-2 position of the thiazole ring is a crucial step in the synthesis of 4-phenyl-2-[(phenylmethyl)thio]thiazole. This is typically achieved through the S-alkylation of a 2-mercaptothiazole (B1225461) precursor.
The synthesis of the 4-phenyl-1,3-thiazole-2-thiol (B7732115) intermediate can be accomplished through several routes. One common method is the reaction of phenacyl bromide with ammonium (B1175870) dithiocarbamate. The resulting 2-mercaptothiazole exists in a tautomeric equilibrium with its thiazoline-2-thione form. chemsynthesis.com
Once the 4-phenyl-1,3-thiazole-2-thiol is obtained, it can be readily S-alkylated using a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov The reaction proceeds via nucleophilic substitution, where the thiolate anion, generated by the deprotonation of the mercapto group, attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the desired thioether linkage. Common bases used for this transformation include potassium carbonate or sodium hydroxide. nih.govresearchgate.net
Table 3: S-Alkylation of 2-Mercaptobenzothiazole with Benzyl Halides
| Mercaptobenzothiazole | Benzyl Halide | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Mercaptobenzothiazole | Benzyl bromide | K₂CO₃ / Acetone | 2-Benzylsulfanyl-1,3-benzothiazole | 94-98% | nih.gov |
| Sodium salt of 2-Mercaptobenzothiazole | Benzyl halide | N,N-Dimethylformamide | 2-Benzylsulfanyl-1,3-benzothiazole | Not specified | nih.gov |
| 6-Substituted-1,3-benzothiazole-2-thiols | Benzyl bromide | K₂CO₃ / Dioxane/Water | 2-Benzylthio-6-substituted-1,3-benzothiazoles | Not specified | nih.gov |
This two-step sequence—formation of the 2-mercaptothiazole followed by S-benzylation—provides a reliable and versatile route to this compound and its analogues.
Multi-Component Reactions for the Generation of Diverse Thiazole Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a single product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach is a cornerstone of green chemistry, offering significant advantages such as reduced reaction times, lower energy consumption, and minimized waste production by eliminating the need for isolating intermediates. researchgate.netmdpi.comnih.gov In the synthesis of diverse thiazole scaffolds, MCRs, particularly variations of the Hantzsch thiazole synthesis, have proven to be exceptionally valuable. mdpi.comacgpubs.org
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. mdpi.com This has been adapted into one-pot, multi-component procedures that allow for the rapid generation of complex and functionally diverse thiazole derivatives. A common MCR approach involves the reaction of an α-haloketone, a thioamide or thiourea, and a carbonyl compound (like an aldehyde) in a single step. mdpi.comacgpubs.org This methodology facilitates the introduction of various substituents onto the thiazole core, enabling the creation of large libraries of analogues for further investigation.
Several innovative MCR strategies for thiazole synthesis have been reported. One such method is the one-pot, three-component condensation of an α-haloketone, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions, which offers high yields and an environmentally benign process. acgpubs.org Another green approach utilizes a silica-supported tungstosilicic acid catalyst for the reaction between 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction proceeds efficiently under both conventional heating and ultrasonic irradiation, with the catalyst being easily recoverable and reusable. mdpi.com
The use of ultrasonic irradiation is a notable advancement in these MCRs. tandfonline.commdpi.comwisdomlib.org Sonochemistry can significantly accelerate reaction rates, improve yields, and lead to purer products compared to traditional heating methods, often under solvent-free conditions. tandfonline.combenthamdirect.com For instance, the ultrasound-assisted synthesis of 1,3-thiazoles from thiocarbohydrazones and α-haloketones demonstrates the efficiency of this technique, providing benefits like greater purity and simple workups. tandfonline.com Furthermore, chemoenzymatic MCRs, using enzymes like trypsin from porcine pancreas, have been developed to synthesize thiazole derivatives under mild, eco-friendly conditions with high yields. nih.govresearchgate.net
Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis
| Reactants | Catalyst/Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|
| α-Haloketone, Thiourea, Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid / Ultrasonic Irradiation or Conventional Heating | Green, reusable catalyst, efficient under ultrasound. | 79–90% | mdpi.com |
| α-Haloketone, Thiosemicarbazide, Carbonyl Compounds | Solvent-free (neat) | Environmentally friendly, short reaction time, simple workup. | Excellent | acgpubs.org |
| Secondary Amine, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylate | Trypsin from Porcine Pancreas (PPT) / Ethanol | Chemoenzymatic, mild conditions, easy workup. | Up to 94% | nih.govresearchgate.net |
| α-Halo Carbonyl, Thiosemicarbazide, Anhydrides | NiFe₂O₄ Nanoparticles / Ethanol:Water | Green, one-pot, reusable nanocatalyst. | Good | acs.org |
| Ketones, Aldehydes, Ammonium Salt, Elemental Sulfur | Metal-free | Uses simple, cheap, and readily available chemicals. | Moderate to Good | rsc.org |
Spectroscopic and Diffraction Techniques Utilized for Structural Elucidation of Synthesized Analogues
The unambiguous structural confirmation of synthesized this compound analogues is paramount and is achieved through a combination of modern spectroscopic and diffraction methods. nih.govnih.govnih.govmdpi.com These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are among the most powerful tools for the structural elucidation of thiazole derivatives. mdpi.comimpactfactor.org
¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For thiazole analogues, the proton on the C5 position of the thiazole ring typically appears as a characteristic singlet. mdpi.com For example, in one study, the thiazole-H signal was observed as a singlet at δ 6.42 ppm. mdpi.com Aromatic protons of the phenyl substituents typically appear as multiplets in the δ 6.9–8.0 ppm range. mdpi.comnih.gov Protons of aliphatic groups, such as the methylene bridge in a benzylthio substituent or a methyl group on the ring, will have distinct chemical shifts; for instance, benzyl-CH₂ protons have been assigned to a singlet at δ 5.0 ppm and methyl protons to a singlet at δ 1.98 ppm. mdpi.com
¹³C NMR : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the thiazole ring resonate at characteristic chemical shifts. For example, C2, C4, and C5 of the thiazole ring have been reported at chemical shifts of approximately δ 164.1 ppm, δ 135.1 ppm, and δ 94.5 ppm, respectively. mdpi.comasianpubs.org The carbons of the phenyl and benzyl substituents also show distinct signals in the aromatic region (typically δ 125-140 ppm) and aliphatic region. mdpi.commdpi.com
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnih.gov The IR spectra of thiazole derivatives show characteristic absorption bands. Key vibrations include C=N and C=C stretching within the thiazole and aromatic rings, typically observed in the 1500–1610 cm⁻¹ region. mdpi.com Aromatic C-H stretching is usually seen above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and providing evidence for their elemental composition through high-resolution mass spectrometry (HRMS). nih.govrsc.org The mass spectrum typically shows an abundant molecular ion peak (M⁺), which confirms the molecular weight. rsc.orgchem960.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, often involving the cleavage of the thiazole ring or its substituents. sapub.orgresearchgate.net
Table 2: Illustrative Spectroscopic Data for Substituted Thiazole Analogues
| Technique | Compound Structure (Example) | Observed Data / Characteristic Signals | Reference |
|---|---|---|---|
| ¹H NMR | (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | δ (ppm): 1.98 (s, 3H, CH₃), 5.0 (s, 2H, benzyl-CH₂), 6.42 (s, 1H, thiazole-H), 8.68 (s, 1H, dinitrophenyl-H), 10.38 (s, 1H, NH) | mdpi.com |
| ¹³C NMR | (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | δ (ppm): 13.78 (CH₃), 47.16 (benzyl-CH₂), 94.49 (thiazole-C5), 135.13 (thiazole-C4), 164.14 (thiazole-C2) | mdpi.com |
| FTIR | (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole | ν (cm⁻¹): 3286 (N-H stretch), 3085 (aromatic C-H stretch), 2978 (aliphatic C-H stretch), 1609 (C=N), 1548 (C=C) | mdpi.com |
| Mass Spec. | N,4'-dimethyl-[4,5'-bithiazol]-2'-amine derivative | m/z (%): 377 (M⁺, 38), 364 (28), 346 (25), 328 (100) | mdpi.com |
| X-Ray | N-[(4-phenyl-thiazol-2-yl)carbamothioyl]benzamide | Confirms molecular geometry, bond angles, and intermolecular interactions like hydrogen bonding. | nih.gov |
Exploration of in Vitro Biological Activities of 4 Phenyl 2 Phenylmethyl Thio Thiazole Analogues
Anticancer and Antiproliferative Activities
Derivatives of 4-phenyl-2-[(phenylmethyl)thio]thiazole have demonstrated notable potential as anticancer agents, exhibiting a range of cytotoxic and antiproliferative effects against various cancer cell lines. Researchers have synthesized and evaluated numerous analogues, revealing structure-activity relationships that are crucial for the development of more potent and selective therapeutic compounds.
Differential Cytotoxicity and Antiproliferative Effects Across Various Cancer Cell Lines
The anticancer activity of this compound analogues has been evaluated against a panel of human cancer cell lines, revealing differential cytotoxicity. For instance, a novel series of 1,3-thiazole derivatives demonstrated considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the most potent compounds exhibited an IC50 of 5.73 µM and 12.15 µM towards MCF-7 and MDA-MB-231 cells, respectively. mdpi.com Similarly, newly synthesized arylidene-hydrazinyl-thiazole derivatives were tested for their in vitro cytotoxicity on MDA-MB231 and HeLa carcinoma cell lines, with some compounds showing excellent inhibition of cancer cell proliferation. nih.gov Specifically, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole showed significant antiproliferative activity on both MDA-MB-231 (IC50: 3.92 µg/mL) and HeLa (IC50: 11.4 µg/mL) cell lines. nih.gov
Further studies have highlighted the broad-spectrum anticancer potential of these compounds. A series of novel adamantane-containing thiazole (B1198619) compounds were evaluated for their anti-proliferative activity towards five human tumor cell lines, with some derivatives showing potent inhibitory activity against all tested cell lines. researchgate.net In another study, novel 4-phenyl-2-phenoxyacetamide thiazole analogues were screened for cytotoxic and anti-proliferative effects against multiple cancer cells of different origins, including MCF-7, A549, EAC, and DLA cells. nih.gov The compound 8f, featuring fluoro and methyl substitutes, demonstrated potential cytotoxic efficacy with an average IC50 value of approximately 13 μM. nih.gov
The substitution pattern on the thiazole ring and its associated phenyl groups plays a critical role in determining the cytotoxic potency. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and evaluated for their cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir Compound 8a, with an ortho chlorine moiety on the phenyl ring, was the most active derivative against HeLa cells, with an IC50 of 1.3 ± 0.14 µM. ijcce.ac.ir Another study on new phenylthiazole derivatives revealed that a compound with a para-nitro moiety (4c) exerted the highest cytotoxic activity against the SKNMC neuroblastoma cell line (IC50 = 10.8 ± 0.08 µM), while a derivative with a meta-chlorine moiety (4d) was most effective against the Hep-G2 human hepatocarcinoma cell line (IC50 = 11.6 ± 0.12 µM). nih.gov
Table 1: Cytotoxic Activity of Selected this compound Analogues in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Compound 4 | MCF-7 (Breast) | 5.73 µM mdpi.com |
| MDA-MB-231 (Breast) | 12.15 µM mdpi.com | |
| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL nih.gov |
| HeLa (Cervical) | 11.4 µg/mL nih.gov | |
| Compound 8f | MCF-7, A549, EAC, DLA | ~13 µM nih.gov |
| Compound 8a | HeLa (Cervical) | 1.3 ± 0.14 µM ijcce.ac.ir |
| Compound 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM nih.gov |
| Compound 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM nih.gov |
Cellular Mechanistic Investigations of Antitumor Action, Including Apoptosis Induction and Cell Cycle Modulation
The antitumor effects of this compound analogues are often mediated through the induction of apoptosis and modulation of the cell cycle. Several studies have elucidated these cellular mechanisms. For instance, a potent 1,3-thiazole analogue was found to induce programmed cell death in MCF-7 cells by 32.66% compared to control cells. mdpi.com This compound triggered both apoptosis and necrosis, with a significant increase in both early and late-stage apoptosis. mdpi.com
Cell cycle analysis has revealed that these compounds can cause cell cycle arrest at different phases. One study demonstrated that a thiazole derivative induced cell cycle arrest in MCF-7 cells at the G1 stage while decreasing the cellular population in the G2/M phase. mdpi.com Another investigation into novel thiazole hybrids found that a particularly active compound, methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a), caused cell cycle arrest at the G2/M phase in OVCAR-4 ovarian cancer cells. nih.gov This compound also increased total apoptosis by 26.8-fold. nih.gov
Further mechanistic studies have shown that some thiazole derivatives can interfere with critical cellular components. For example, certain 2-amino-4-phenylthiazol derivatives have been shown to hinder tubulin polymerization, which is essential for microtubule assembly and cellular division. nih.gov The activation of caspases, which are key mediators of apoptosis, has also been observed. One study found that active thiazole-2-acetamide derivatives activated caspases 3 and 9, as well as the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov
Modulation of Tumor Microenvironment Components, Such as Hypoxia-Inducible Factors and Angiogenesis
The tumor microenvironment plays a crucial role in cancer progression, and some this compound analogues have been shown to modulate its components. A study on novel 4-phenyl-2-phenoxyacetamide thiazole analogues revealed their ability to modulate tumor hypoxia. nih.gov The antitumor activity of these compounds was attributed to changes in the tumor microenvironment, including the crackdown of neovascularization (angiogenesis) and the induction of apoptosis. nih.gov Molecular gene studies from this research inferred the involvement of HIF-1α upregulation and the stabilization of p53, which are interlinked in signaling pathways. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, this compound analogues have been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Thiazole derivatives have demonstrated broad-spectrum antibacterial activity. A series of adamantane-containing thiazole compounds displayed potent broad-spectrum antibacterial activity, while others showed specific activity against Gram-positive bacteria. researchgate.net In another study, phenylthiazole-substituted aminoguanidines exhibited potent activity against the Gram-positive pathogen, vancomycin-resistant Enterococcus faecium (VRE), with MIC values as low as 0.5 μg/mL. nih.gov These compounds were also found to be rapidly bactericidal, targeting cell wall synthesis. nih.gov
The structural features of these analogues influence their antibacterial spectrum. While some phenylthiazole compounds were highly effective against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and VRE, they were largely inactive against most Gram-negative pathogens, with the exception of Acinetobacter baumannii where an MIC of 8 μg/mL was observed for some derivatives. nih.gov Conversely, other studies have reported that novel thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, some new thiazole derivatives were proven to have an antibacterial effect on Proteus vulgaris.
Table 2: Antibacterial Activity of Selected this compound Analogues
| Compound Class/Derivative | Bacterial Strain(s) | MIC/Activity |
|---|---|---|
| Phenylthiazole-substituted aminoguanidines | Vancomycin-resistant Enterococcus faecium (VRE) | 0.5 µg/mL nih.gov |
| Methicillin-resistant S. aureus (MRSA) | 1.3 to 5.6 µg/mL nih.gov | |
| Acinetobacter baumannii | 8 µg/mL nih.gov | |
| Adamantane-containing thiazoles | Broad-spectrum (Gram-positive and Gram-negative) | Potent activity researchgate.net |
| Thiazole derivative 6d | Proteus vulgaris | 128 µg/mL |
Antifungal Efficacy Against Candida Species and Other Fungi
The antifungal potential of this compound analogues has been particularly noted against Candida species, which are a common cause of fungal infections in humans. A study on 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) demonstrated its potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) value ranging from 0.4 to 1.9 µg/mL. nih.gov This compound was found to target the cell wall of C. albicans, specifically by reducing the quantity of 1,3-β-D-glucan. nih.gov Another investigation into the same compound showed its broad-spectrum, fungicidal activity against 114 clinical isolates of Candida spp., including fluconazole-resistant C. albicans. nih.gov
Other studies have also highlighted the promising antifungal properties of various thiazole derivatives. A series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety displayed moderate to excellent antifungal activities against several phytopathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, and Colletotrichum gloeosporioides. nih.gov Similarly, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. scispace.com The mechanism of action for these compounds may be related to their effects on the fungal cell wall structure and/or the cell membrane. scispace.com
Table 3: Antifungal Activity of Selected this compound Analogues
| Compound | Fungal Species | MIC Value |
|---|---|---|
| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | Candida albicans | 0.4-1.9 µg/mL nih.gov |
| Thiazole derivatives with cyclopropane system | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL scispace.com |
| SM21 | Candida spp. | 0.2 – 1.6 µg/ml plos.org |
| Phenylthiazole derivatives with 1,3,4-thiadiazole thione moiety | Sclerotinia sclerotiorum | EC50 = 0.51 µg/mL (for compound 5b) nih.gov |
Antiviral Activities, Including Specific Viral Targets
Thiazole derivatives have demonstrated a broad spectrum of antiviral activities against a wide range of viruses. nih.govbenthamdirect.com Reviews of patent literature and research articles confirm the potential of this chemical class to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and various flaviviruses. tandfonline.comnih.govresearchgate.net
Specific research has identified 4-phenylthiazole (B157171) analogues with significant efficacy against particular viral targets. For instance, certain aminothiazole derivatives have shown potent in vitro activity against the influenza A/Puerto Rico/8/34 (H1N1) strain. mdpi.com One compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited antiviral activity comparable to or greater than the standard drugs oseltamivir (B103847) and amantadine. mdpi.com
In the context of coronaviruses, thiazole-based compounds have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). While simple 4-phenyl thiazole scaffolds were found to be inactive, related benzothiazole (B30560) derivatives showed significant inhibitory activity with IC50 values ranging from 14.7 to 34.14 µM. nih.gov Other studies have reported moderate activity of thiopyranothiazoles against influenza viruses and SARS-CoV. nih.gov
The phenylthiazole scaffold has also been a template for designing agents against flaviviruses, such as Dengue virus (DENV) and Yellow Fever virus (YFV), by targeting the viral envelope (E) protein. nih.gov Furthermore, a 4-substituted-2-thiazole amide was identified as a potent inhibitor of Chikungunya virus (CHIKV) replication, with an EC50 value of 0.6 µM. nih.gov Its mechanism of action was determined to be the blockage of subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov
Table 2: In Vitro Antiviral Activity of Selected Thiazole Analogues
| Compound Type | Viral Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-Trifluoromethylphenyl Aminothiazole | Influenza A (H1N1) | - | Comparable to Oseltamivir | mdpi.com |
| N-(substituted-thiazol-2-yl)cinnamamide | SARS-CoV-2 Mpro | IC50 | 14.7 µM | nih.gov |
Neuromodulatory and Anticonvulsant Properties
Analogues of 4-phenylthiazole have been investigated for their effects on the central nervous system, revealing both neuromodulatory and anticonvulsant properties. The neuromodulatory activity has been primarily explored through the inhibition of cholinesterase enzymes, which is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov
Several studies have synthesized and tested thiazolylhydrazone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov Many of these compounds displayed potent and selective inhibition of AChE, with IC50 values in the low nanomolar range. mdpi.comnih.gov For example, the most active compound in one series, compound 2i, had an IC50 value of 0.028 µM for AChE, which is comparable to the reference drug donepezil. mdpi.comnih.gov Another study on N-substituted 4-phenyl-2-aminothiazole derivatives reported Ki values for AChE inhibition between 19.58 and 226.18 nM. nih.gov
In the realm of anticonvulsant activity, thiazole derivatives, particularly those incorporated into a thiazolidin-4-one structure, have shown significant potential in preclinical models of epilepsy. biointerfaceresearch.commdpi.com These compounds have been evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests. A compound identified as PTT6, which features a 4-phenylthiazole-2-ylimino moiety, was found to be the most active derivative in a series, demonstrating potent anticonvulsant effects in both models. biointerfaceresearch.com The presence of the thiazole ring is considered crucial for this activity, acting as a constrained pharmacophore at the receptor site. biointerfaceresearch.com
Table 3: In Vitro Neuromodulatory Activity of Selected Thiazole Analogues
| Compound Type | Target Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Thiazolylhydrazone derivative (2i) | Acetylcholinesterase (AChE) | IC50 | 0.028 µM | mdpi.comnih.gov |
Enzyme Inhibition Profiles (e.g., Aromatase, Carbonic Anhydrase)
Beyond their effects on neurological enzymes, 4-phenylthiazole analogues have been shown to inhibit other key enzymes implicated in various diseases, notably aromatase and carbonic anhydrase.
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer. Novel 2,4-disubstituted-1,3-thiazole analogues have been synthesized and evaluated as potential aromatase inhibitors. tandfonline.comnih.govnih.gov In one study, a specific thiazole derivative (compound 8) demonstrated a strong inhibitory effect on both aromatase and protein tyrosine kinase, highlighting its potential as an anticancer agent. tandfonline.comnih.govnih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of N-protected 4-phenyl-2-aminothiazole derivatives were synthesized and tested for their inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov These compounds proved to be potent inhibitors, with Ki values in the nanomolar range for both isoforms. The inhibition constants (Ki) were reported to be between 46.85–587.53 nM for hCA I and 35.01–578.06 nM for hCA II. nih.gov
Table 4: In Vitro Enzyme Inhibition by Selected Thiazole Analogues
| Compound Type | Target Enzyme | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| 2,4-disubstituted-1,3-thiazole | Aromatase | - | Potent Inhibition | tandfonline.comnih.govnih.gov |
| N-protected 4-phenyl-2-aminothiazole | Carbonic Anhydrase I (hCA I) | Ki | 46.85 - 587.53 nM | nih.gov |
Antioxidant and Anti-inflammatory Potentials
The therapeutic potential of 4-phenylthiazole analogues also extends to antioxidant and anti-inflammatory activities. Inflammation is a complex biological response, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are key mediators. researchgate.net
Several studies have demonstrated the anti-inflammatory properties of thiazole derivatives by targeting these enzymes. One investigation identified a thiazole derivative as a potent dual inhibitor of COX-2 and 5-LOX, with IC50 values of 0.09 µM and 0.38 µM, respectively. nih.gov This dual inhibition is a desirable characteristic for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Other research on benzothiazole derivatives has shown significant in vivo anti-inflammatory activity, with some compounds reaching 84–93% of the efficacy of the standard drug indomethacin. researchgate.net
In addition to their anti-inflammatory effects, various aminothiazole derivatives have been screened for their antioxidant capabilities. Using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, reducing power assays, and FRAP (ferric reducing antioxidant power) methods, researchers have identified novel compounds with notable antioxidant activity. mdpi.com Another study highlighted the antioxidant potential of thiazole derivatives through the nitric oxide radical inhibition method, suggesting that compounds with electron-donating groups on the phenyl ring were more promising. globalresearchonline.net
Table 5: In Vitro Anti-inflammatory Activity of a Selected Thiazole Analogue
| Compound Type | Target Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Thiazole derivative (6l) | Cyclooxygenase-2 (COX-2) | IC50 | 0.09 µM | nih.gov |
Structure Activity Relationship Sar Analysis of 4 Phenyl 2 Phenylmethyl Thio Thiazole Derivatives
Influence of Phenyl Substituents at the C-4 Position on Biological Activity
The substitution pattern on the phenyl ring at the C-4 position of the thiazole (B1198619) core is a significant determinant of biological activity. The electronic properties and position of these substituents can drastically alter the compound's interaction with its biological target.
Research indicates that the nature of the substituent on the C-4 phenyl ring plays a crucial role. For instance, in studies of related 2-aminothiazole (B372263) derivatives, the position of a bromo-substituent on the phenyl ring was found to influence antimycobacterial activity, with the order of potency being para > meta > ortho. This suggests that steric hindrance may be a factor with ortho-substituents, while substitution at the para-position is generally favorable.
The introduction of electron-withdrawing groups at the para-position of the C-4 phenyl ring has been shown to be beneficial for various biological activities, including antibacterial and anticancer effects. mdpi.comjpionline.org For example, derivatives bearing a p-chloro or p-nitro group often exhibit enhanced potency. scielo.br Conversely, electron-donating groups like methoxy (B1213986) at the para-position have also been found to increase binding affinity in certain contexts, such as for human adenosine (B11128) A3 receptors. nih.gov This highlights that the optimal substitution depends heavily on the specific target protein's binding pocket characteristics.
| Derivative Core | Substituent (R) at C-4 Phenyl | Observed Biological Effect | Reference |
|---|---|---|---|
| 2-amino-4-phenylthiazole (B127512) | 4-Br | Enhanced antimycobacterial activity | |
| 2-amino-4-phenylthiazole | 2-Br | Reduced antimycobacterial activity | |
| 4-phenylthiazol-2-amine | 4-Cl | Enhanced antibacterial activity | mdpi.com |
| 2-aminothiazole | 4-OCH₃ | Increased adenosine A₃ receptor affinity | nih.gov |
| N-phenyl-thiazol-2-amine | 4-Cl | High antimicrobial activity | researchgate.net |
Contribution of the Thioether (S-CH₂-Ph) Linkage at the C-2 Position to Biological Efficacy
The thioether bond itself is crucial. The sulfur atom can participate in important interactions with biological targets. Compared to an ether linkage (-O-), the thioether is larger, less polarized, and more lipophilic, which can influence cell permeability and binding. The flexibility introduced by the methylene (B1212753) (-CH₂-) spacer between the sulfur and the phenyl ring allows the benzyl (B1604629) group to adopt various conformations. This conformational freedom can be critical for achieving an optimal fit with the target. In related structures, introducing a methylene or ethylene (B1197577) spacer between a nitrogen atom at C-2 and a phenyl ring was found to dramatically decrease biological activity compared to a more rigid aniline (B41778) moiety, indicating that while some flexibility is important, excessive flexibility can be detrimental. nih.gov The benzylthio linkage appears to provide an optimal balance of length and flexibility for certain targets.
Effects of Modifications on the Phenylmethyl (Benzyl) Moiety of the Thioether Side Chain
Modifying the benzyl group of the C-2 thioether side chain offers another avenue to fine-tune the biological activity. Similar to the C-4 phenyl ring, substitutions on this benzyl ring can modulate the electronic and steric profile of the entire side chain.
Studies on analogous structures with a benzylamino side chain have shown that electron-withdrawing groups, such as a chlorine atom at the para-position, can significantly enhance antiproliferative activity compared to the unsubstituted analog. nih.gov In contrast, a p-fluorine atom led to a loss in activity. nih.gov Research on 3-(substituted benzylthio)-4H-1,2,4-triazoles, which share the same side chain, found that a 4-trifluoromethylbenzylthio group resulted in the highest bleaching activity, suggesting that strong electron-withdrawing groups on the benzyl ring are favorable for certain enzyme inhibitions. nih.gov These findings imply that the electronic nature of the benzyl ring is critical for interaction with the target, potentially through π-π stacking or hydrophobic interactions.
| Core Structure | Linkage at C-2/C-3 | Substituent on Benzyl Ring | Observed Biological Effect | Reference |
|---|---|---|---|---|
| 4-amino-5-aroylthiazole | Benzylamino | 4-Cl | Enhanced antiproliferative activity | nih.gov |
| 4-amino-5-aroylthiazole | Benzylamino | 4-F | Significant loss of activity | nih.gov |
| 4-amino-5-aroylthiazole | Benzylamino | 4-CH₃ | Retention of antiproliferative activity | nih.gov |
| 4H-1,2,4-triazole | Benzylthio | 4-CF₃ | Highest bleaching activity | nih.gov |
Identification of Key Pharmacophoric Requirements for Specific Biological Targets
Based on the SAR analysis, a general pharmacophore model for biologically active 4-phenyl-2-[(phenylmethyl)thio]thiazole derivatives can be proposed. This model consists of several key features essential for activity:
A Central Thiazole Scaffold: The thiazole ring acts as a rigid core, properly orienting the substituents for interaction with the biological target.
A Phenyl Ring at C-4: This group is often involved in hydrophobic or π-π stacking interactions. The substitution pattern is crucial, with the para-position being a key site for modulation. Electron-withdrawing groups (e.g., halogens) at this position are frequently associated with enhanced potency. mdpi.com
A Benzylthio Moiety at C-2: This group serves as a flexible linker to a second aromatic ring. The thioether sulfur and methylene spacer are critical for establishing the correct vector and distance to the benzyl group.
A Substituted Benzyl Ring: This terminal phenyl ring also engages in hydrophobic and electronic interactions. Strong electron-withdrawing substituents (e.g., -CF₃) at the para-position can be highly beneficial for activity against specific targets. nih.gov
For adenosine A3 receptor antagonists, key interactions include hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the phenyl rings. nih.gov For antimicrobial activity, the presence of specific halogen substituents on the phenyl rings appears to be a dominant requirement. researchgate.net
Development of SAR Models for Optimized Biological Responses
To refine the understanding of these complex relationships and to guide the design of new, more potent derivatives, researchers have employed computational SAR models. These models translate the qualitative observations from traditional SAR studies into quantitative predictions of biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate physicochemical properties of the derivatives (such as hydrophobicity, electronic effects, and steric parameters) with their biological activity. By identifying the most important properties, these models can predict the activity of yet-unsynthesized compounds.
Molecular Docking and 3D-QSAR: These computational techniques provide a three-dimensional perspective of how the derivatives interact with their target proteins. Molecular docking simulates the binding of a ligand into the active site of a receptor, helping to visualize key interactions and explain why certain substituents enhance activity while others diminish it. For example, docking studies can reveal that an electron-withdrawing group at a specific position improves binding by forming a favorable electrostatic interaction with a residue in the binding pocket. Density Functional Theory (DFT) analysis and electrostatic potential calculations have also been used to create models that aid in the design of other highly active compounds. nih.gov These models are invaluable for optimizing lead compounds and developing derivatives with improved efficacy and selectivity. nih.gov
Computational Chemistry and in Silico Approaches for 4 Phenyl 2 Phenylmethyl Thio Thiazole Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com These simulations are crucial for understanding potential drug-target interactions and guiding the design of new therapeutic agents.
Ligand-Protein Interaction Analysis with Relevant Biological Targets (e.g., Enzymes, Receptors)
Molecular docking simulations are instrumental in identifying key interactions between thiazole (B1198619) derivatives and the active sites of biological targets. Thiazole-containing compounds have been investigated as inhibitors for a wide range of proteins, including protein kinases, tubulin, and acetylcholinesterase. nih.govacs.orgnih.gov The analysis of these docked poses reveals the specific amino acid residues that the ligand interacts with.
Common types of interactions observed for thiazole derivatives include:
Hydrogen Bonds: The nitrogen atom in the thiazole ring is a common hydrogen bond acceptor, forming crucial connections with residues like Tyr473, His323, and Ser289 in targets such as Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov
Hydrophobic Interactions: The phenyl and benzyl (B1604629) groups of molecules like 4-phenyl-2-[(phenylmethyl)thio]Thiazole are expected to form significant hydrophobic interactions with nonpolar residues in a protein's binding pocket, such as Leucine, Valine, and Phenylalanine. nih.gov
π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan, which are critical for stabilizing the ligand in the active site. mdpi.com
Sulfur-mediated Interactions: The sulfur atom of the thiazole ring can participate in noncovalent bonds with residues like Asparagine, contributing significantly to the stability of the ligand-receptor complex. nih.gov
For example, in studies of thiazole derivatives as tubulin inhibitors, the thiazole ring was found to be strongly involved in noncovalent bindings, including a sulfur bond with AsnB249 and an arene-H bond with AsnA101. nih.gov Similarly, docking of thiazole-based compounds into the acetylcholinesterase (AChE) active site showed binding orientations comparable to the known inhibitor donepezil. acs.org These analyses are fundamental to rational drug design, allowing for structural modifications to enhance binding and, consequently, biological activity.
Prediction of Binding Modes and Affinities
Beyond identifying interaction types, molecular docking predicts the most stable binding pose (mode) of a ligand within a protein's active site and estimates the strength of this interaction, known as binding affinity. This affinity is often expressed as a docking score or free binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov
For instance, various phenylthiazole derivatives have been docked into the active site of protein targets to predict their inhibitory potential. In a study on tubulin polymerization inhibitors, a thiazole derivative demonstrated a free binding energy of -14.50 kcal/mol, indicating a very stable complex. nih.gov Another study on potential PPARγ agonists found that the phenylthiazole derivative 4t docked stably into the active site, consistent with its potent in vitro activity (EC₅₀ = 0.75 μM). nih.gov
These predictions are invaluable for:
Ranking potential drug candidates: Compounds with better docking scores are prioritized for synthesis and biological testing.
Explaining structure-activity relationships (SAR): By comparing the docking scores and binding modes of a series of analogs, researchers can understand why certain chemical modifications lead to increased or decreased biological activity.
Guiding lead optimization: Docking results can suggest specific structural changes to the ligand to improve its fit and interactions within the binding pocket, thereby enhancing its affinity and efficacy.
| Derivative Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Phenylthiazole acid | PPARγ | Not explicitly stated in kcal/mol, but showed stable interaction | Tyr473, His323, Ser289 | nih.gov |
| Hydrazinyl-thiazole | Tubulin | -14.50 | AsnA101, LeuB248, ThrA179 | nih.gov |
| Pyrimidinone-thiazole | COX-2 | -10.3 to -9.3 | Not specified | researchgate.net |
| Benzothiazole-thiazole | p56lck | Not specified | Hinge region, Allosteric site | biointerfaceresearch.com |
Quantum Chemical Studies (Density Functional Theory - DFT)
Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of a molecule. epu.edu.iq These calculations are performed on an isolated molecule (in vacuum or a solvent model) and are complementary to docking studies, which focus on intermolecular interactions.
Electronic Structure Characterization, Including Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)
DFT calculations are used to map the electronic landscape of a molecule like this compound.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and charge transfer potential within the molecule. irjweb.comasianpubs.org For thiazole derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be concentrated on a specific part, indicating the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. irjweb.com For a thiazole derivative, the MEP map would likely show negative potential around the nitrogen atom, making it a site for electrophilic attack or hydrogen bonding, while regions around the hydrogen atoms would show positive potential. irjweb.com This information is crucial for understanding how the molecule will interact with other molecules, including biological receptors.
| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | Explains the charge transfer interaction within the molecule. | irjweb.com |
| 4-methyl thiazole | Not specified | Not specified | 12.63 | The least HOMO-LUMO energy gap in its category, depicting higher chemical reactivity. | asianpubs.org |
| 2,4,5-trimethyl thiazole | Not specified | Not specified | Not specified | Predicted to be the most reactive among related thiazole systems. | asianpubs.org |
Energetic and Conformational Analysis of 4-phenyl-2-[(phenylmethyl]thio]Thiazole and its Analogues
A molecule's three-dimensional shape (conformation) is critical to its biological function, as it must adopt a specific orientation to fit into a receptor's binding site. DFT calculations can be used to determine the relative energies of different possible conformations of a molecule. nih.gov For a flexible molecule like 4-phenyl-2-[(phenylmethyl]thio]Thiazole, with rotatable bonds connecting the phenyl and benzyl groups, multiple low-energy conformations may exist.
Conformational analysis helps to:
Identify the most stable (lowest energy) conformer.
Understand the energy barriers between different conformations.
Determine the likely bioactive conformation, which is the shape the molecule adopts when it binds to its target.
Studies on thiazole-containing peptides, for example, have used DFT to analyze their conformational preferences, revealing that certain structures tend to adopt unique, semi-extended conformations stabilized by intramolecular hydrogen bonds. nih.govnih.gov This type of analysis for 4-phenyl-2-[(phenylmethyl]thio]Thiazole would reveal the preferred spatial arrangement of its phenyl and benzylthio substituents, which is crucial for predicting its interaction with biological targets.
Theoretical Prediction of Spectroscopic Parameters for Structural Confirmation
A powerful application of DFT is the theoretical calculation of spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. epu.edu.iqscielo.org.za These calculated spectra can be compared with experimentally obtained data to confirm the chemical structure of a synthesized compound. dergipark.org.tr
NMR Spectroscopy: DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. scielo.org.za Discrepancies between predicted and experimental spectra can help identify incorrect structural assignments.
For various thiazole and thiadiazole derivatives, researchers have demonstrated a strong correlation (R ≈ 0.99) between experimental and DFT-calculated IR and NMR results, validating the accuracy of the computational methods for structural elucidation. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in understanding how the structural modifications of a molecule, such as this compound, can influence its therapeutic efficacy.
The development of predictive QSAR models for thiazole derivatives typically involves a series of steps. Initially, a dataset of thiazole compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. researchgate.net The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed to build the QSAR models. For instance, in a study on thiazole derivatives as 5-lipoxygenase inhibitors, a 2D-QSAR model was generated using multiple linear regression. laccei.org The dataset is usually divided into a training set, for building the model, and a test set, for validating its predictive power. ijpsdronline.com The quality of the resulting model is assessed using various statistical parameters, such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). ijpsdronline.com For a series of aryl thiazole derivatives, a statistically significant 2D-QSAR model was developed with an r² value of 0.9521 and a q² of 0.8619, indicating a robust and predictive model. ijpsdronline.comresearchgate.net
The ultimate goal is to create a model that can accurately predict the biological activity of new, untested compounds based solely on their chemical structure. This predictive capability is crucial for the virtual screening of large compound libraries to identify potential drug candidates. dmed.org.ua
A critical aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into topological, electronic, geometric, and physicochemical properties. researchgate.net For thiazole derivatives, studies have shown that a combination of these descriptors often provides the best correlation with efficacy.
For example, in a QSAR study on thiazole derivatives as Pin1 inhibitors, descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J) were found to be significant. In another study on the antimicrobial activity of aryl thiazole derivatives, 2D QSAR analysis revealed that T_C_C_4 descriptors were major contributors, while 3D QSAR models indicated that electrostatic effects predominantly determine binding affinities. ijpsdronline.comresearchgate.net
The identification of these key descriptors provides valuable insights into the mechanism of action of the compounds and can guide the design of more potent analogues. For instance, if a particular descriptor related to molecular size is found to be positively correlated with activity, it suggests that designing larger molecules within the same class could lead to improved efficacy.
Below is a table of molecular descriptors that have been identified as important in QSAR studies of various thiazole derivatives.
| Descriptor Category | Descriptor Example | General Correlation with Activity |
| Physicochemical | XlogP | Can be positively or negatively correlated, indicating the importance of lipophilicity. nih.gov |
| Topological | Kappa2 (κa2) | Often correlated with molecular shape and branching. nih.gov |
| Electronic | Quadrupole1 | Relates to the distribution of charge within the molecule and can influence intermolecular interactions. nih.gov |
| Thermodynamic | Molar Refractivity (MR) | Can be related to the volume of the molecule and its polarizability, affecting binding to target sites. |
In Silico Assessment of Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)
Beyond predicting biological activity, computational methods are also extensively used to assess the pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. rsc.org An early in silico evaluation of these properties for a compound like this compound can help to identify potential liabilities that could lead to failure in later stages of drug development. asianpubs.orgnih.gov
Various computational models and software are available to predict a wide range of ADME parameters. For instance, the 'BOILED-Egg' model can be used to predict gastrointestinal absorption and brain penetration. researchgate.net Other models can predict interactions with important metabolic enzymes, such as cytochrome P450s, or with drug transporters like P-glycoprotein. nih.gov
In silico ADME studies on various heterocyclic compounds, including those with thiazole scaffolds, have shown that these molecules can possess favorable drug-like properties. eurekaselect.com For example, studies on phenyl thiazole derivatives have been conducted to evaluate their pharmacokinetic properties through in silico methods. asianpubs.org These predictions help in optimizing the lead compounds to have better bioavailability and metabolic stability.
The following table provides examples of pharmacokinetic parameters that can be assessed in silico for thiazole derivatives and their general implications.
| ADME Parameter | Description | Implication for Drug Development |
| Absorption | Prediction of oral bioavailability and gastrointestinal absorption. | High absorption is generally desirable for orally administered drugs. |
| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. | The desired distribution depends on the therapeutic target. |
| Metabolism | Prediction of metabolic stability and identification of potential metabolites. | High metabolic stability can lead to a longer duration of action. |
| Excretion | Prediction of the route and rate of elimination from the body. | Influences dosing frequency and potential for drug accumulation. |
| Toxicity | Prediction of potential toxicities, such as carcinogenicity and mutagenicity. | Early identification of toxicity risks is crucial for drug safety. |
Future Perspectives and Advanced Research Directions
Rational Design and Synthesis of Next-Generation 4-phenyl-2-[(phenylmethyl)thio]Thiazole Analogues with Enhanced Potency and Selectivity
The rational design of new analogues is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological properties of a lead compound. For this compound and related structures, this involves systematic modifications to the core scaffold and its substituents to enhance interactions with biological targets, thereby increasing potency and selectivity.
Structure-Activity Relationship (SAR) studies are pivotal in this process, providing insights into how specific structural features influence biological activity. researchgate.net For instance, research on various thiazole (B1198619) derivatives has shown that modifications at different positions of the thiazole and phenyl rings can dramatically alter their therapeutic effects, such as anticancer or antimicrobial activities. fabad.org.trmdpi.com Key strategies for designing next-generation analogues include:
Substitution on Phenyl Rings: Introducing various functional groups (e.g., halogens, methoxy (B1213986), nitro groups) on the phenyl rings can modulate the electronic and steric properties of the molecule. cu.edu.eg This can lead to improved binding affinity for the target protein and enhanced activity. For example, studies on similar thiazole structures have demonstrated that halogen-substituted phenyl rings are important for cytotoxic activity. mdpi.com
Modification of the Thioether Linkage: Altering the length or flexibility of the linker between the thiazole core and the second phenyl ring can optimize the compound's conformation for better target engagement.
Core Scaffold Hopping: Replacing the phenyl groups with other aromatic or heteroaromatic systems can explore new chemical space and potentially uncover novel interactions with the target, leading to improved selectivity and reduced off-target effects.
The synthesis of these rationally designed analogues often employs established synthetic routes, such as the Hantzsch thiazole synthesis, followed by various functional group interconversions. nih.gov Advanced synthetic methodologies, including microwave-assisted synthesis, can accelerate the creation of diverse compound libraries for biological evaluation. researchgate.net
Table 1: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives
| Molecular Modification | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|
| Introduction of halogen or nitro substituents on the phenyl ring | Generally leads to enhanced cytotoxic activity. cu.edu.eg | Hydrazinyl thiazole derivatives. cu.edu.eg |
| Incorporation of a primary carboxamide group on the thiazole ring | Significantly improves potency, with activity observed in the nanomolar range. rsc.org | Thiazole-based GSK-3β inhibitors. rsc.org |
| Presence of a methyl group on the phenyl ring attached to the thiazole core | Can increase cytotoxic activity. mdpi.com | Thiazole-bearing 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com |
Exploration of Novel Biological Targets and Broadened Therapeutic Applications for Thiazole-Based Compounds
The versatility of the thiazole nucleus is evident in the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. researchgate.netfabad.org.treurekaselect.com While existing research has identified several key targets, the full therapeutic potential of compounds like this compound is likely much broader.
Future research will focus on identifying and validating novel biological targets for this class of compounds. This exploration is facilitated by high-throughput screening (HTS) of diverse thiazole libraries against various cell lines and enzyme panels. Techniques such as target fishing and molecular docking can help propose potential macromolecular targets for active compounds. researchgate.net
Potential new therapeutic applications for thiazole-based compounds include:
Neurodegenerative Diseases: Given the role of protein kinases in neuroinflammation and neuronal cell death, selectively designed thiazole derivatives could serve as inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3), which is implicated in Alzheimer's disease. rsc.org
Infectious Diseases: Thiazole derivatives have shown promise against a range of pathogens, including bacteria, fungi, and parasites like Leishmania. researchgate.netjetir.org Further optimization could lead to new treatments for drug-resistant infections.
Cardiovascular Conditions: By targeting specific enzymes or receptors involved in cardiovascular function, novel thiazole analogues could be developed for conditions such as hypertension. fabad.org.tr
The broad spectrum of activity suggests that the thiazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. fabad.org.trjetir.org
Table 2: Investigated and Potential Biological Targets for Thiazole Derivatives
| Target Class | Specific Example(s) | Potential Therapeutic Application |
|---|---|---|
| Protein Kinases | VEGFR-2, EGFR, PI3K/mTOR, GSK-3β. rsc.orgnih.govmdpi.com | Cancer, Neurodegenerative Diseases. rsc.orgnih.govmdpi.com |
| Enzymes | Topoisomerase, COX, Urease. nih.govacs.orgnih.gov | Cancer, Inflammation, Infections. nih.govacs.orgnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Various | Central Nervous System Disorders, Inflammation. |
Integration of Advanced Artificial Intelligence and Machine Learning in Thiazole Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. nih.govijettjournal.org For thiazole-based drug discovery, AI/ML can be applied across the entire pipeline, from initial hit identification to lead optimization.
Key applications include:
Predictive Modeling: ML algorithms, such as deep neural networks and support vector machines, can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of novel thiazole analogues before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates and avoid pursuing compounds with unfavorable profiles.
De Novo Drug Design: Generative AI models can design entirely new thiazole-based molecules with desired properties. mdpi.com By learning from vast databases of chemical structures and their associated biological data, these models can generate novel scaffolds optimized for a specific target.
Target Identification: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate novel drug targets for which thiazole derivatives could be effective. mdpi.com
High-Content Screening Analysis: Machine learning can analyze the large and complex datasets generated from high-content screening, identifying subtle patterns and relationships that might be missed by traditional analysis methods. astrazeneca.com
The use of AI and ML helps to navigate the vast chemical space of possible thiazole derivatives, enabling scientists to make more informed decisions and accelerate the journey from a promising compound to a potential therapeutic. ijettjournal.orgastrazeneca.com
Chemoinformatic Approaches for High-Throughput Screening and Thiazole Library Design and Optimization
Chemoinformatics plays a crucial role in managing, analyzing, and leveraging chemical and biological data to guide drug discovery efforts. In the context of thiazole research, chemoinformatic tools are essential for designing effective screening libraries and identifying promising hits from high-throughput screening (HTS) campaigns. nih.gov
The ultimate goal of discovery screening is to develop a rapid and cost-effective strategy to identify high-quality lead compounds. nih.gov Key chemoinformatic approaches include:
Virtual High-Throughput Screening (vHTS): This computational technique involves docking large libraries of virtual thiazole compounds into the three-dimensional structure of a biological target. nih.gov This allows for the rapid and inexpensive screening of millions of potential molecules, identifying those with the highest predicted binding affinity for subsequent experimental testing.
Library Design and Diversity Analysis: Chemoinformatic methods are used to design combinatorial libraries of thiazole derivatives that cover a broad and relevant chemical space. manuscriptpoint.com This ensures that the compounds screened are diverse, increasing the probability of finding novel hits. Techniques like substructure analysis and chemotyping are used to evaluate and optimize these libraries. nih.gov
Pharmacophore Modeling: Based on the structures of known active thiazole compounds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to search databases for other molecules that fit the model. nih.gov
ADMET Prediction: Chemoinformatic models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole candidates early in the discovery process, helping to reduce late-stage attrition. researchgate.net
By combining these computational approaches with experimental HTS, researchers can more efficiently explore the therapeutic potential of the thiazole scaffold and optimize the design of next-generation drug candidates. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
